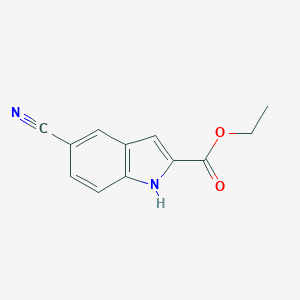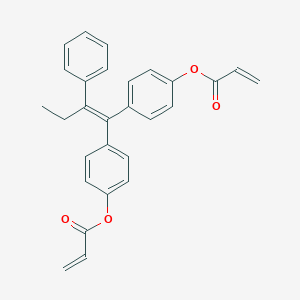
1,1-Bis(4-acryloyloxyphenyl)-2-phenylbut-1-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-Bis(4-acryloyloxyphenyl)-2-phenylbut-1-ene, commonly known as BAPB, is a synthetic compound that belongs to the class of diacrylate monomers. BAPB has gained significant attention in the scientific community due to its unique properties and potential applications in various fields such as material science, biomedical engineering, and polymer chemistry.
作用機序
The mechanism of action of BAPB is not well understood. However, it is believed that BAPB acts as a cross-linking agent by forming covalent bonds between polymer chains, thereby increasing the mechanical strength and stability of the resulting material.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of BAPB. However, studies have shown that BAPB is non-toxic and biocompatible, making it a promising candidate for biomedical applications.
実験室実験の利点と制限
One of the major advantages of BAPB is its ease of synthesis and high purity. BAPB is also highly soluble in organic solvents, making it easy to handle and process. However, one of the limitations of BAPB is its high reactivity, which can lead to unwanted side reactions during polymerization.
将来の方向性
There are several future directions for research on BAPB. One potential direction is the development of new synthetic methods for BAPB that are more efficient and sustainable. Another direction is the investigation of the biological properties of BAPB and its potential applications in drug delivery and tissue engineering. Additionally, the development of new copolymers based on BAPB could lead to the discovery of new materials with unique properties and applications.
合成法
BAPB can be synthesized using a simple and efficient method called the Friedel-Crafts acylation reaction. The reaction involves the acylation of phenylbutadiene with acryloyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting product is a pale yellow crystalline solid that is highly soluble in organic solvents.
科学的研究の応用
BAPB has been extensively studied for its potential applications in various fields such as material science, biomedical engineering, and polymer chemistry. In material science, BAPB has been used as a building block for the synthesis of high-performance polymers with excellent mechanical and thermal properties. In biomedical engineering, BAPB has been used as a cross-linking agent for the preparation of hydrogels for tissue engineering and drug delivery applications. In polymer chemistry, BAPB has been used as a monomer for the synthesis of various copolymers with unique properties such as high glass transition temperature and low shrinkage.
特性
CAS番号 |
110008-64-5 |
|---|---|
製品名 |
1,1-Bis(4-acryloyloxyphenyl)-2-phenylbut-1-ene |
分子式 |
C28H24O4 |
分子量 |
424.5 g/mol |
IUPAC名 |
[4-[2-phenyl-1-(4-prop-2-enoyloxyphenyl)but-1-enyl]phenyl] prop-2-enoate |
InChI |
InChI=1S/C28H24O4/c1-4-25(20-10-8-7-9-11-20)28(21-12-16-23(17-13-21)31-26(29)5-2)22-14-18-24(19-15-22)32-27(30)6-3/h5-19H,2-4H2,1H3 |
InChIキー |
OEBRFBDLRQBKSA-UHFFFAOYSA-N |
SMILES |
CCC(=C(C1=CC=C(C=C1)OC(=O)C=C)C2=CC=C(C=C2)OC(=O)C=C)C3=CC=CC=C3 |
正規SMILES |
CCC(=C(C1=CC=C(C=C1)OC(=O)C=C)C2=CC=C(C=C2)OC(=O)C=C)C3=CC=CC=C3 |
その他のCAS番号 |
110008-64-5 |
同義語 |
1,1-BAPPE 1,1-bis(4-acryloyloxyphenyl)-2-phenylbut-1-ene |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




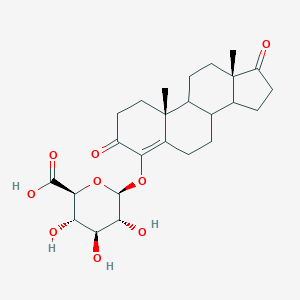

![6H-Furo[3,4-c]pyrazol-6-one,3,3a,4,6a-tetrahydro-4-methoxy-,(3aR,4R,6aS)-rel-(9CI)](/img/structure/B34733.png)




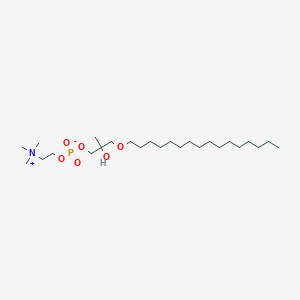
![3-[(3,4-Dimethylphenyl)thio]propanoic acid](/img/structure/B34748.png)
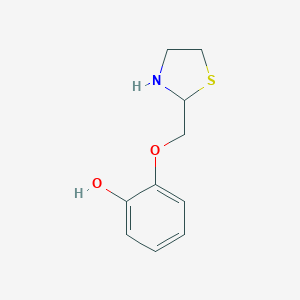
![2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethyl acrylate](/img/structure/B34751.png)
